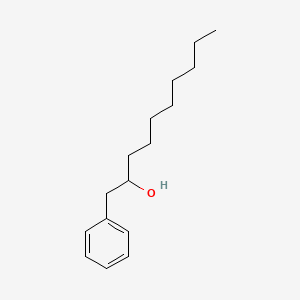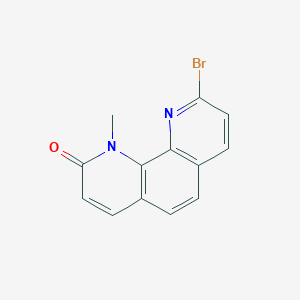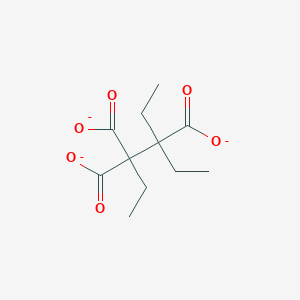
triethylethane-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
triethylethane-1,1,2-tricarboxylate, also known as 1,1,2-ethanetricarboxylic acid triethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₆ and a molecular weight of 246.26 g/mol . This compound is characterized by its three ester functional groups attached to an ethane backbone. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: triethylethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of triethyl-1,1,2-ethanetricarboxylate follows similar principles but on a larger scale. Continuous distillation may be employed to separate the product from the reaction mixture, ensuring high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester groups in triethyl-1,1,2-ethanetricarboxylate can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters with different functional groups.
Applications De Recherche Scientifique
triethylethane-1,1,2-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Industry: this compound is utilized in the manufacture of resins, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of triethyl-1,1,2-ethanetricarboxylate depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Triethyl methanetricarboxylate: Similar in structure but with a different arrangement of ester groups.
Diethyl 2-(ethoxycarbonyl)butanedioate: Another ester with a similar backbone but different functional groups.
Uniqueness: triethylethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C11H15O6-3 |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
4-ethylhexane-2,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-10(5-2,7(12)13)11(6-3,8(14)15)9(16)17/h4-6H2,1-3H3,(H,12,13)(H,14,15)(H,16,17)/p-3 |
Clé InChI |
SWVDRRQNIHSZCG-UHFFFAOYSA-K |
SMILES canonique |
CCC(CC)(C(=O)[O-])C(CC)(C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


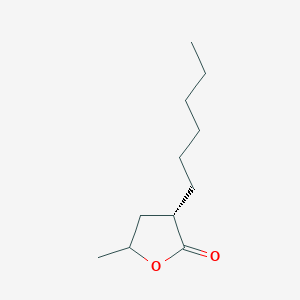
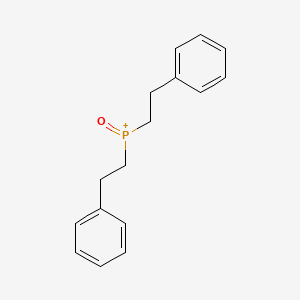
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)
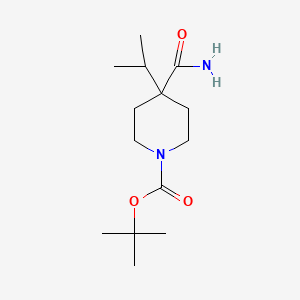
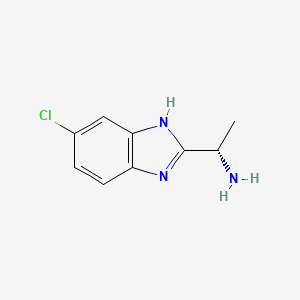
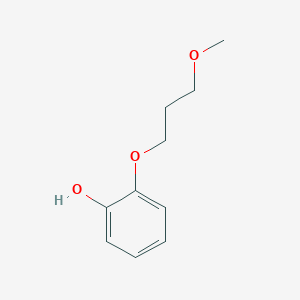
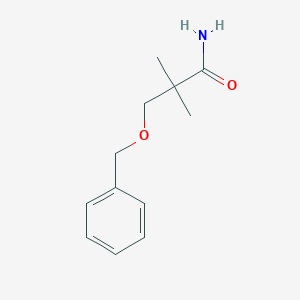
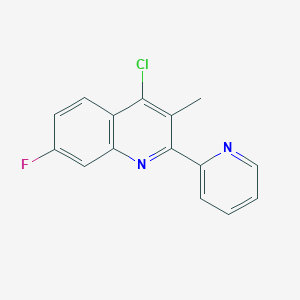
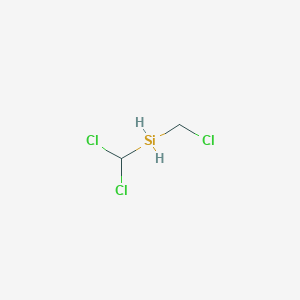
![N-methyl-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B8534508.png)
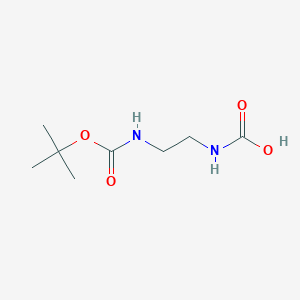
![5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8534518.png)
